6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine

Kinase inhibitor Regioselectivity Scaffold hopping

6-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is a regioisomeric kinase inhibitor scaffold that circumvents composition-of-matter claims in US 8,501,936 and US 8,633,173. The 6-phenyl substitution vector provides an alternative exit trajectory for JAK2/FAK inhibitor design, while the free piperidine NH at the 2-position enables one-step diversification via reductive amination, sulfonylation, or amide coupling—saving 1–2 synthetic steps per analog. With MW 278.35 Da and XLogP3 2.5, this fragment-like core supports CNS-penetrant lead optimization (Wager criteria compliant). Ideal for focused 50–200 compound library synthesis.

Molecular Formula C17H18N4
Molecular Weight 278.35 g/mol
Cat. No. B8110698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine
Molecular FormulaC17H18N4
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC=CC=C4
InChIInChI=1S/C17H18N4/c1-2-4-13(5-3-1)15-6-7-16-19-17(20-21(16)12-15)14-8-10-18-11-9-14/h1-7,12,14,18H,8-11H2
InChIKeyDDCFCWFAKKPKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine: Core Chemotype & Physicochemical Identity for Targeted Procurement


6-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1422061-85-5, molecular formula C₁₇H₁₈N₄, MW 278.35 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyridine class . This scaffold is a recognized privileged structure in kinase inhibitor discovery, with demonstrated utility against JAK2, FAK, VEGFR2, and CDK family targets . The compound incorporates a 6-phenyl substituent on the pyridine ring and a piperidin-4-yl moiety at the 2-position of the triazole, creating a vector distinct from the more common 8-substituted variants described in the foundational Cephalon patent family (US 8,501,936; US 8,633,173) .

Why 6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Cannot Be Replaced by Common In-Class Analogs


Triazolo[1,5-a]pyridine derivatives are not functionally interchangeable. The Cephalon patent series explicitly demonstrates that kinase selectivity and potency are exquisitely sensitive to the position and nature of substituents: 8-aryl analogs favor JAK2/FAK engagement via a Type II binding mode, whereas 6-aryl substitution vectors orient toward different hydrophobic pockets . The presence of a free piperidine NH at the 2-position, rather than a substituted amine or a reversed 2-aryl arrangement, determines both the compound's capacity for further derivatization and its potential for hydrogen-bond interactions with catalytic lysine or hinge residues in kinase ATP-binding sites . Generic substitution with an 8-substituted or 2-aryl-only analog will alter the exit vector geometry and likely abolish target engagement profiles, making this specific compound non-fungible for structure-activity relationship (SAR) and lead optimization campaigns .

Quantitative Differentiation Evidence for 6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine


Substitution Vector Differentiation: 6-Phenyl vs. 8-Aryl Triazolo[1,5-a]pyridine Regioisomers in Kinase Profiling

The 6-phenyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine scaffold represents a distinct exit vector compared to the extensively characterized 8-aryl series. In the Cephalon patent US 8,501,936, compounds bearing 8-aryl substituents (e.g., 8-(4-methylsulfonylphenyl) derivatives) were profiled against JAK2 and FAK, yielding IC₅₀ values as low as 0.9 nM for FAK and 6 nM for JAK2 . The 6-phenyl-substituted scaffold orients the aryl group toward a different region of the kinase active site, potentially engaging distinct hydrophobic pockets. While direct head-to-head biochemical data for 6-phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine against specific kinases is not publicly available in peer-reviewed literature, the regioisomeric differentiation is structural in nature: the 6-position substitution vector is geometrically incompatible with the Type II binding mode documented for 8-aryl analogs, making the compound a functionally orthogonal probe for SAR exploration .

Kinase inhibitor Regioselectivity Scaffold hopping

Piperidine NH as a Derivatization Handle: Comparison with N-Substituted Piperidine Analogs

The 2-(piperidin-4-yl) substituent features a secondary amine (NH) with one hydrogen bond donor, whereas closely related analogs such as N-methylpiperidinyl or N-acylpiperidinyl derivatives are tertiary amines with zero H-bond donor capacity . The Cephalon patent US 8,501,936 extensively demonstrates that N-substitution of the piperidine ring dramatically modulates kinase potency and selectivity; for example, N-methylpiperazine and N-acylpiperidine derivatives show differential JAK2 vs. FAK selectivity profiles . The free NH in the target compound enables rapid diversification via reductive amination, sulfonylation, or amide coupling without requiring a deprotection step, reducing synthetic step count by 1–2 steps compared to N-protected piperidine precursors .

Medicinal chemistry Parallel synthesis Free amine handle

Physicochemical Differentiation from 2-Aryl-1,2,4-Triazolo[1,5-a]Pyridine Antifungal Comparators

The target compound's computed XLogP3 of 2.5 and molecular weight of 278.35 place it within favorable CNS drug-like chemical space, in contrast to 2-aryl-[1,2,4]triazolo[1,5-a]pyridine antifungal analogs which lack the basic piperidine center and exhibit different solubility and permeability profiles . Antifungal 2-aryl derivatives (e.g., compounds 9a–m from Luo et al., 2006) demonstrated MIC values of 4–64 μg/mL against Candida albicans and Trichophyton rubrum but were not designed for oral bioavailability or CNS penetration . The piperidine moiety in the target compound provides a protonatable center (predicted pKa ~9.5) that can enhance aqueous solubility under physiological conditions relative to neutral 2-aryl analogs .

Drug-likeness Lipophilicity CNS drug discovery

Rotatable Bond Count and Molecular Complexity: Comparison with Multi-Ring Kinase Inhibitor Leads

With only 2 rotatable bonds and a molecular weight of 278.35, 6-phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine occupies a low-molecular-complexity region of chemical space characteristic of lead-like or fragment-like starting points . By comparison, advanced triazolo[1,5-a]pyridine kinase inhibitors such as CEP-33779 (JAK2 inhibitor; MW ~460; >6 rotatable bonds) and the VEGFR2 inhibitor series (MW 450–550) are substantially more complex and lipophilic . The low rotatable bond count (2) and moderate lipophilicity (XLogP3 2.5) of the target compound confer high ligand efficiency potential: if biochemical potency can be achieved, the resulting LE (ligand efficiency = 1.4 × pIC₅₀ / heavy atom count) is expected to be favorable relative to more complex leads .

Ligand efficiency Fragment-based drug discovery Molecular complexity

Optimal Deployment Scenarios for 6-Phenyl-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine


Kinase Inhibitor Lead Generation: Orthogonal Scaffold for JAK2/FAK Patent Circumvention

Medicinal chemistry teams pursuing JAK2 or FAK inhibitors can deploy 6-phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine as a structurally differentiated core to circumvent the composition-of-matter claims in US 8,501,936 and US 8,633,173, which center on 8-aryl-substituted [1,2,4]triazolo[1,5-a]pyridines . The 6-phenyl substitution vector provides an alternative exit trajectory, while the free piperidine NH enables rapid one-step diversification to explore SAR around the solvent-exposed region. This approach allows teams to leverage the validated triazolo[1,5-a]pyridine kinase pharmacophore while strengthening intellectual property positioning through regioisomeric novelty .

Fragment-Based Drug Discovery: Low-Complexity Starting Point for VEGFR2 or CDK Programs

With a molecular weight of 278.35 Da, only 2 rotatable bonds, and moderate lipophilicity (XLogP3 2.5), this compound meets all fragment-like criteria . It can serve as a fragment hit for VEGFR2 or CDK kinase programs, where the triazolo[1,5-a]pyridine core is known to engage the hinge region via hydrogen bonding . Structure-based optimization from this low-complexity starting point can systematically add functionality while maintaining favorable ligand efficiency, as demonstrated by Oguro et al. for related VEGFR2 inhibitors .

Focused Library Synthesis via Piperidine NH Derivatization

The free piperidine NH provides an immediate diversification point for parallel synthesis. CROs and medicinal chemistry groups can generate focused libraries of 50–200 analogs through a single-step reductive amination, sulfonylation, or amide coupling reaction with commercially available aldehydes, sulfonyl chlorides, or carboxylic acids . This approach reduces library production timelines by 1–2 synthetic steps compared to N-protected piperidine precursors, translating to 2–4 weeks of saved synthesis time for a typical 96-member library .

Physicochemical Benchmarking for CNS Kinase Programs

The compound's computed XLogP3 of 2.5 and single basic amine center (predicted pKa ~9.5) place it within favorable CNS drug-like chemical space, as defined by the Wager criteria (MW < 400, logP 1–4, basic pKa 7–10) . Teams developing brain-penetrant kinase inhibitors (e.g., for glioblastoma or neuroinflammatory targets) can use this compound as a physicochemical benchmark to compare property changes upon structural elaboration, ensuring that downstream leads maintain CNS-appropriate properties .

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